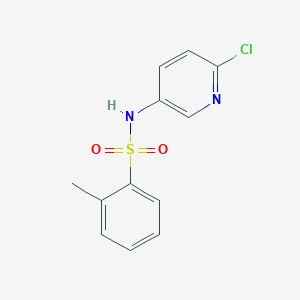

N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(6-chloropyridin-3-yl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-9-4-2-3-5-11(9)18(16,17)15-10-6-7-12(13)14-8-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLENHBRKEROBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801209518 | |

| Record name | Benzenesulfonamide, N-(6-chloro-3-pyridinyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296172-32-1 | |

| Record name | Benzenesulfonamide, N-(6-chloro-3-pyridinyl)-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1296172-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-(6-chloro-3-pyridinyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide typically involves the reaction of 6-chloropyridin-3-amine with 2-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase the yield and purity of the product. The use of automated systems can also help in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Reduction: The sulfonamide group can be reduced to an amine group under specific conditions using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea can be used in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of 2-methylbenzenesulfonic acid derivatives.

Reduction: Formation of 2-methylbenzenesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide has been investigated for its potential as an antibacterial agent. Research indicates that modifications to the sulfonamide moiety can enhance activity against specific bacterial strains, making it a candidate for developing new antibiotics .

Inhibition of Enzymatic Activity

This compound has been explored as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, sulfonamides have shown promise in inhibiting carbonic anhydrase and other key enzymes, potentially leading to therapeutic applications in conditions like glaucoma and edema .

Drug Development

this compound serves as a scaffold in the design of novel pharmaceuticals. Its structural features allow for the synthesis of derivatives with enhanced efficacy and reduced toxicity. Ongoing studies focus on optimizing its pharmacokinetic properties to improve bioavailability and therapeutic index .

Organic Synthesis

Reagent in Organic Reactions

In organic synthesis, this compound acts as a versatile reagent. It can participate in nucleophilic substitution reactions, leading to the formation of various sulfonamide derivatives that are valuable in pharmaceutical chemistry.

Synthesis of Heterocycles

The compound is also utilized in the synthesis of heterocyclic compounds, which are essential in drug discovery. Its ability to undergo electrophilic aromatic substitution makes it a useful intermediate for creating complex molecular architectures .

Biochemical Research

Bioconjugation Applications

this compound is employed in bioconjugation strategies to modify biomolecules such as proteins and peptides. This modification can enhance the stability and functionality of these biomolecules, facilitating their use in therapeutic applications .

Antioxidant Studies

Recent studies have indicated potential antioxidant properties of this compound. Investigations into its ability to scavenge free radicals suggest that it may play a role in protecting cells from oxidative stress, which is relevant for neuroprotective therapies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues, further stabilizing the binding of the compound to its target.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The methyl group in the target compound enhances lipophilicity compared to polar substituents like ethoxy (in C₁₄H₁₅Cl₂N₃O₃S) or amine groups (in nitenpyram metabolites). This may improve membrane permeability in pesticidal applications .

- Bioactivity : Unlike nitenpyram metabolites (e.g., N-((6-chloropyridin-3-yl)methyl)ethanamine), which are degradation products with reduced insecticidal activity, the sulfonamide group in the target compound likely confers stability and retained bioactivity .

- Stability : Sulfonamide linkages generally resist enzymatic cleavage, contrasting with amine-containing analogues (e.g., ethanamine derivatives), which are rapidly degraded by Ochrobactrum sp. .

Environmental and Metabolic Fate

- Target Compound: The sulfonamide group and aromatic methyl substituent likely reduce susceptibility to microbial degradation, prolonging environmental persistence compared to neonicotinoids like nitenpyram .

- Nitenpyram Analogues : Metabolites such as N-((6-chloropyridin-3-yl)methyl)ethanamine are rapidly catabolized by Ochrobactrum sp., with degradation pathways involving cytochrome P450-mediated hydroxylation .

Biological Activity

N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the context of metabolic regulation, anti-inflammatory effects, and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Synthesis and Structure

The synthesis of this compound typically involves a multi-step process, including arylamination and nucleophilic aromatic substitution. The compound's structure features a chlorinated pyridine ring and a sulfonamide group, which are critical for its biological interactions.

1. Insulin Sensitization and Metabolic Regulation

This compound has been studied for its role as an insulin sensitizer. Research indicates that it may activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in adipocyte differentiation and glucose metabolism. Similar compounds have shown activation in PPARγ assays, suggesting that this compound could enhance insulin sensitivity and improve metabolic disorders .

2. Adipocyte Differentiation

In vitro studies using 3T3-L1 adipocytes demonstrated that this compound promotes adipogenesis in the presence of insulin. At a concentration of 20 µg/mL, it significantly enhanced adipocyte differentiation, indicating its potential as a therapeutic agent for metabolic syndrome .

4. Antibacterial Activity

The antibacterial potential of sulfonamide derivatives has been well-documented. While specific studies on this compound are scarce, similar sulfonamides have shown activity against various Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antimicrobial properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Modifications to the chloropyridine or sulfonamide groups can significantly alter its potency and selectivity towards biological targets. For instance, the introduction of different substituents on the pyridine ring has been shown to enhance or diminish activity against specific kinases .

Case Studies

Several studies have explored the pharmacological effects of related compounds:

- Study on PPARγ Modulators : Derivatives similar to this compound were tested in diabetic mouse models (db/db mice) and showed significant reductions in plasma glucose levels without notable weight gain compared to traditional PPARγ agonists like rosiglitazone .

| Compound | Dose (mg/kg) | Glucose Reduction (%) | Weight Gain (%) |

|---|---|---|---|

| Compound 6 | 100 | 7.12 | 0 |

| Rosiglitazone | 5 | 10.33 | 10.33 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.